![molecular formula C25H27ClN2O4S B301072 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301072.png)
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as "Thioflavin T" and has been extensively studied for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of Thioflavin T involves its ability to bind to amyloid fibrils and other misfolded proteins, resulting in the formation of a highly fluorescent complex. This complex can be detected using various techniques such as fluorescence microscopy and spectroscopy, allowing researchers to study the formation and progression of these diseases.
Biochemical and Physiological Effects:
Thioflavin T has been shown to have minimal biochemical and physiological effects, making it an ideal tool for research purposes. It has been shown to be non-toxic and non-cytotoxic, and does not interfere with normal cellular processes. This makes it a valuable tool for studying the formation and progression of various diseases without affecting normal cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Thioflavin T in lab experiments include its high sensitivity and specificity for the detection of amyloid fibrils and misfolded proteins. It is also easy to use and does not require specialized equipment or expertise. However, the limitations of using Thioflavin T include its limited solubility in aqueous solutions, which can affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of Thioflavin T. One area of interest is the development of new fluorescent dyes that can be used for the detection of other misfolded proteins and disease-associated biomolecules. Another area of interest is the development of new techniques for the detection and quantification of amyloid fibrils and other misfolded proteins, which could lead to the development of new diagnostic tools and therapies for various diseases. Finally, the use of Thioflavin T in drug discovery and development is also an area of interest, as it could potentially lead to the identification of new drug targets and the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-amino-4-chloro-5-ethylthiazole with 4-(allyloxy)-3-chloro-5-ethoxybenzaldehyde in the presence of a catalyst. The resulting product is then treated with 4-ethoxyaniline to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Thioflavin T has been extensively studied for its potential applications in various research fields. It has been used as a fluorescent dye for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Thioflavin T has also been used as a probe for the detection of protein misfolding and aggregation, which are associated with various other diseases such as Huntington's disease and prion diseases.
Eigenschaften
Produktname |
5-[4-(Allyloxy)-3-chloro-5-ethoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
---|---|
Molekularformel |
C25H27ClN2O4S |
Molekulargewicht |
487 g/mol |
IUPAC-Name |
(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-enoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H27ClN2O4S/c1-5-13-32-23-20(26)14-17(15-21(23)31-8-4)16-22-24(29)28(6-2)25(33-22)27-18-9-11-19(12-10-18)30-7-3/h5,9-12,14-16H,1,6-8,13H2,2-4H3/b22-16-,27-25? |
InChI-Schlüssel |
MBMFFXNFAAVKQV-MTTLQMSQSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC=C)OCC)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC=C)OCC)SC1=NC3=CC=C(C=C3)OCC |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC=C)OCC)SC1=NC3=CC=C(C=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.